(1R,2S)-1,2-Dihydronaphthalene-1,2-diol
(1R,2S)-1,2-Dihydronaphthalene-1,2-diol
(1R,2S)-1,2-dihydronaphthalene-1,2-diol is the cis-1,2-dihydronaphthalene-1,2-diol with a (1R,2S)-configuration. It is an enantiomer of a (1S,2R)-1,2-dihydronaphthalene-1,2-diol.
(1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene is a solid. This compound belongs to the naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings. Known drug targets of (1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene include naphthalene 1,2-dioxygenase subunit beta and naphthalene 1,2-dioxygenase subunit alpha.
(1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene is a solid. This compound belongs to the naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings. Known drug targets of (1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene include naphthalene 1,2-dioxygenase subunit beta and naphthalene 1,2-dioxygenase subunit alpha.
Brand Name:
Vulcanchem
CAS No.:
51268-88-3
VCID:
VC21124342
InChI:
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m0/s1
SMILES:
C1=CC=C2C(C(C=CC2=C1)O)O
Molecular Formula:
C10H10O2
Molecular Weight:
162.18 g/mol
(1R,2S)-1,2-Dihydronaphthalene-1,2-diol
CAS No.: 51268-88-3
Cat. No.: VC21124342
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (1R,2S)-1,2-dihydronaphthalene-1,2-diol is the cis-1,2-dihydronaphthalene-1,2-diol with a (1R,2S)-configuration. It is an enantiomer of a (1S,2R)-1,2-dihydronaphthalene-1,2-diol. (1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene is a solid. This compound belongs to the naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings. Known drug targets of (1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene include naphthalene 1,2-dioxygenase subunit beta and naphthalene 1,2-dioxygenase subunit alpha. |
|---|---|
| CAS No. | 51268-88-3 |
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | (1R,2S)-1,2-dihydronaphthalene-1,2-diol |
| Standard InChI | InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m0/s1 |
| Standard InChI Key | QPUHWUSUBHNZCG-VHSXEESVSA-N |
| Isomeric SMILES | C1=CC=C2[C@H]([C@H](C=CC2=C1)O)O |
| SMILES | C1=CC=C2C(C(C=CC2=C1)O)O |
| Canonical SMILES | C1=CC=C2C(C(C=CC2=C1)O)O |
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